molecular formula C7H4BrClN2 B582230 6-Bromo-3-chloroimidazo[1,2-a]pyridine CAS No. 1296224-01-5

6-Bromo-3-chloroimidazo[1,2-a]pyridine

Cat. No. B582230
M. Wt: 231.477
InChI Key: MFWMBCKAGFPRTN-UHFFFAOYSA-N
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Description

“6-Bromo-3-chloroimidazo[1,2-a]pyridine” is used in organic syntheses and as pharmaceutical intermediates . It is a compound with the molecular formula C7H4BrClN2 .


Synthesis Analysis

The synthesis of “6-Bromo-3-chloroimidazo[1,2-a]pyridine” has been well studied in the past decade because of its importance as a bioactive scaffold . Treatment of 3-bromo-6-chloroimidazo[1,2-b]pyridazine with a variety of 1° or 2° alkylamines (2.0 equiv) with CsF (1.0 equiv), and BnNEt3 Cl (10 mol %) in DMSO at 100°C (24 hours) gave the corresponding C-6 aminated products in excellent isolated yields (79–98%; ave. yield = 92%) .


Molecular Structure Analysis

The molecular structure of “6-Bromo-3-chloroimidazo[1,2-a]pyridine” has been studied using various techniques. The molecular formula is C7H4BrClN2, and the InChI key is LIBKDAUSMLPFBF-UHFFFAOYSA-N .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications. The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . There was a fierce competition between amidation and bromination, and iodine played an extremely important role in this C–C bond cleavage reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Bromo-3-chloroimidazo[1,2-a]pyridine” include a molecular weight of 231.48 g/mol, a topological polar surface area of 17.3 Ų, and a complexity of 155 . The compound is considered solid in form .

Scientific Research Applications

Organic Synthesis

One of the primary applications of 6-Bromo-3-chloroimidazo[1,2-a]pyridine is in the field of organic synthesis. Koubachi et al. (2008) described the use of 6-chloroimidazo[1,2-a]pyridines in the palladium(0)-mediated microwave-assisted direct C3 alkenylation of imidazo[1,2-a]pyridines. This process allowed for the efficient synthesis of 3-alkenylimidazo[1,2-a]pyridines under optimized conditions, showcasing the utility of this compound in constructing polyfunctional molecules (Koubachi et al., 2008).

Material Science

In the realm of material science, Yin et al. (2021) utilized a derivative of 6-Bromo-3-chloroimidazo[1,2-a]pyridine to construct zero-dimensional (0D) complexes and one-dimensional (1D) coordination polymers. These polymers demonstrated varied dimensionality based on the types of solvents used, highlighting the role of this compound in the development of advanced materials with potential applications in nanotechnology and molecular electronics (Yin et al., 2021).

Corrosion Inhibition

Another intriguing application is in the field of corrosion science, where Saady et al. (2021) evaluated the inhibitory performance of derivatives of imidazo[4,5-b] pyridine, including compounds structurally related to 6-Bromo-3-chloroimidazo[1,2-a]pyridine, against mild steel corrosion. Their study demonstrated that these derivatives act as efficient corrosion inhibitors, potentially contributing to the development of new protective strategies for industrial metals (Saady et al., 2021).

Medicinal Chemistry

While explicitly excluding drug use, dosage, and side effects, the scaffold of imidazo[1,2-a]pyridine, to which 6-Bromo-3-chloroimidazo[1,2-a]pyridine belongs, has been explored for its potential in medicinal chemistry. Deep et al. (2016) reviewed the broad range of applications of the imidazo[1,2-a]pyridine scaffold in medicinal chemistry, including its representation in various marketed preparations and the ongoing research to modify this structure for the discovery of new therapeutic agents (Deep et al., 2016).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation and serious eye damage/eye irritation. Specific target organ toxicity can occur with single exposure, with the respiratory system being a target organ . It is recommended to avoid dust formation, breathing mist, gas or vapours, contacting with skin and eye, and ingestion and inhalation .

Future Directions

The future directions for “6-Bromo-3-chloroimidazo[1,2-a]pyridine” could involve further exploration of its synthesis and potential applications. Given its importance as a bioactive scaffold, there may be opportunities for developing new synthetic pathways and exploring its potential pharmaceutical applications .

properties

IUPAC Name

6-bromo-3-chloroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-5-1-2-7-10-3-6(9)11(7)4-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFWMBCKAGFPRTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-3-chloroimidazo[1,2-a]pyridine

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